methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is an α,β-unsaturated ester featuring a sulfonyl group at the β-position and a 4-methylphenyl-substituted amino group at the α-position. The Z-configuration of the acrylate moiety is critical for maintaining planar geometry, which influences intermolecular interactions and reactivity .
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRDZQWFYMTWRM-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-methyl aniline with methyl acrylate in the presence of a sulfonyl chloride. This process requires careful control of temperature and pH to ensure the desired Z-configuration of the product. The reaction is often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production method might be scaled up using continuous flow reactors to ensure uniformity and purity of the compound. Such reactors help maintain optimal reaction conditions and increase the yield of the desired product.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or hydroxylamine derivatives.
Reduction: : The sulfonyl group can be reduced to sulfides under mild conditions using reducing agents such as zinc or iron powder.
Substitution: : It undergoes electrophilic substitution reactions due to the presence of the electron-rich aromatic ring.
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Application of zinc dust in acetic acid or catalytic hydrogenation.
Substitution: : Halogenation using bromine in acetic acid or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed: The oxidation of the compound usually yields nitro-derivatives, while reduction may produce sulfides. Substitution reactions typically result in halogenated or nitrated products, depending on the reagent used.
Scientific Research Applications
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is utilized in a range of scientific domains:
Chemistry: : It serves as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.
Biology: : The compound’s derivatives are explored for their potential as bioactive molecules, including antibacterial and antifungal agents.
Medicine: : Research focuses on its analogs as possible pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory drugs.
Industry: : Its stability and reactivity make it useful in the development of dyes and polymers.
Mechanism of Action
The biological activity of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is primarily due to its ability to interact with biological macromolecules. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways by binding to specific receptors, thus altering cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent Impact on Properties:
- Sulfonyl Group Modifications :
- Electron-Withdrawing Groups (e.g., 2-fluoro in , 4-chloro in ) : Increase electrophilicity of the acrylate β-carbon, enhancing reactivity in Michael additions or nucleophilic substitutions .
- Electron-Donating Groups (e.g., 4-methoxy in ) : Reduce sulfonyl group reactivity but improve solubility and π-π stacking in crystal lattices .
- Amino Group Variations: 4-Methylphenyl (Target): Balances lipophilicity and steric hindrance, favoring interactions with hydrophobic binding pockets in biological systems.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogs
- Crystal Packing : Steric bulk from bromine or formyl groups (as in ) increases dihedral angles between aromatic rings, reducing π-π overlap. Smaller substituents (e.g., methyl in the target compound) may allow tighter packing.
- Hydrogen Bonding : Intramolecular C–H⋯O bonds (e.g., S(7) motif in ) stabilize molecular conformation, while intermolecular interactions govern crystal lattice stability .
Biological Activity
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O4S1
- Molecular Weight : 335.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases involved in cancer progression, similar to other compounds in its class.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Preliminary evaluations show that this compound can inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
-
Cell Proliferation Inhibition
- Study : A study conducted on MCF-7 breast cancer cells evaluated the cytotoxic effects of the compound.
- Findings : The compound exhibited an IC50 value of approximately 5 µM, indicating potent inhibition of cell growth compared to control groups.
-
Anti-inflammatory Effects
- Study : An investigation into the anti-inflammatory properties was performed using LPS-stimulated RAW 264.7 macrophages.
- Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 µM | |
| Anti-inflammatory | RAW 264.7 Macrophages | Reduced cytokines |
Research Findings
Recent studies have highlighted the significance of this compound in drug discovery:
- Selectivity Profile : Research utilizing KINOMEscan has shown that this compound selectively inhibits specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications.
- Structure-Activity Relationship (SAR) : Ongoing investigations focus on modifying the chemical structure to enhance potency and selectivity against targeted kinases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and acrylate formation. For example, sulfonamido intermediates (as in ) are prepared by reacting amines with sulfonyl chlorides under controlled conditions. Key steps include:
- Sulfonylation : Reacting 4-methylphenylamine with phenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Acrylate Formation : Coupling the sulfonamide with a methyl acrylate derivative via a Michael addition or condensation reaction under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is typically used to isolate the product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR : Confirm the Z-configuration of the acrylate via NMR (coupling constants ) and IR (C=O stretching at ~1700 cm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the stereochemistry and packing. For example, triclinic space group (as in ) with cell parameters , and angles . Hydrogen bonding (C–H⋯O, ) and π-π interactions (centroid distance ) stabilize the crystal lattice .
- Data Validation : R-factor () and wR-factor () ensure refinement accuracy .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when analyzing similar acrylate derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs often arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) may yield alternative packing arrangements.
- Thermal Motion : High displacement parameters () in SC-XRD data suggest dynamic disorder, requiring constrained refinement or low-temperature data collection.
- Validation Tools : Use software like PLATON to check for missed symmetry or twinning. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to reconcile experimental and theoretical bond lengths .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging (IC values) and FRAP assays, comparing against standards like ascorbic acid .
- Anti-inflammatory Testing : In vivo carrageenan-induced paw edema models (rodents) with dose-dependent analysis (10–100 mg/kg). Monitor prostaglandin E2 (PGE2) suppression via ELISA .
- Mechanistic Studies : Molecular docking (AutoDock Vina) into cyclooxygenase-2 (COX-2) or NF-κB pathways to predict binding affinities () and validate with Western blotting .
Q. How do π-π interactions and hydrogen bonding influence the compound’s stability and reactivity?
- Methodological Answer :
- Stability : π-π stacking (centroid distance ) between phenyl rings reduces molecular strain, while intramolecular C–H⋯O hydrogen bonds form S(7) ring motifs, preventing conformational flexibility .
- Reactivity : Electron-withdrawing sulfonyl groups increase acrylate electrophilicity, enhancing nucleophilic attack susceptibility. Hydrogen-bonded networks in the solid state may slow degradation but do not significantly affect solution-phase reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
